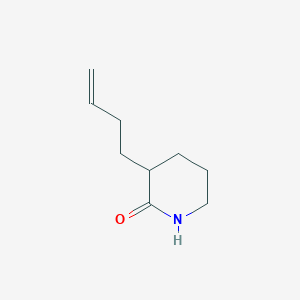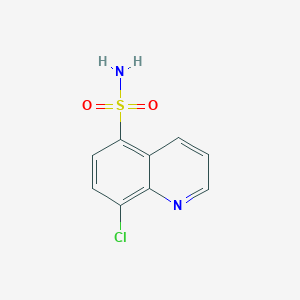
8-Chloroquinoline-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloroquinoline-5-sulfonamide is a chemical compound belonging to the quinoline family, characterized by the presence of a chlorine atom at the 8th position and a sulfonamide group at the 5th position of the quinoline ring.
Preparation Methods
One common method is the oxidative coupling of thiols and amines, which has been shown to be an efficient and environmentally friendly approach . This method involves the use of catalysts such as copper to facilitate the reaction under mild conditions, resulting in high yields of the desired sulfonamide .
Chemical Reactions Analysis
8-Chloroquinoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Chloroquinoline-5-sulfonamide has been explored for various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of dyes, disinfectants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloroquinoline-5-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA), thereby preventing bacterial growth . This mechanism is crucial for its antimicrobial activity.
Comparison with Similar Compounds
8-Chloroquinoline-5-sulfonamide can be compared with other quinoline derivatives such as:
8-Hydroxyquinoline: Known for its use in metal ion chelation and as an antimicrobial agent.
5,7-Dibromo-8-hydroxyquinoline: Exhibits significant anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C9H7ClN2O2S |
|---|---|
Molecular Weight |
242.68 g/mol |
IUPAC Name |
8-chloroquinoline-5-sulfonamide |
InChI |
InChI=1S/C9H7ClN2O2S/c10-7-3-4-8(15(11,13)14)6-2-1-5-12-9(6)7/h1-5H,(H2,11,13,14) |
InChI Key |
MVZGPNWAKJINCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


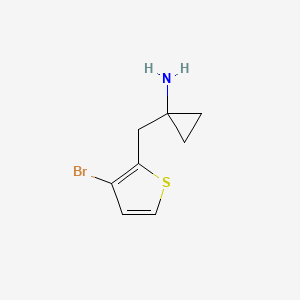
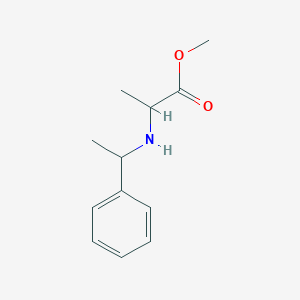
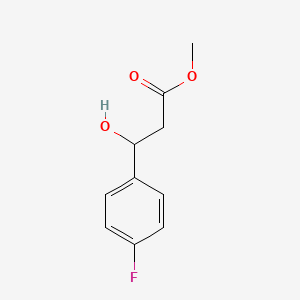
![1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanaminetrihydrochloride](/img/structure/B13551327.png)
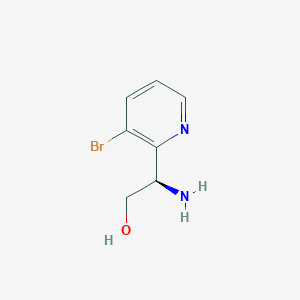
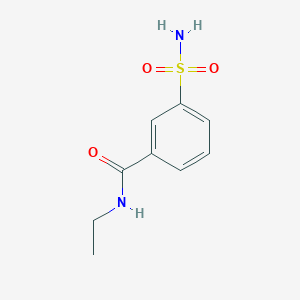
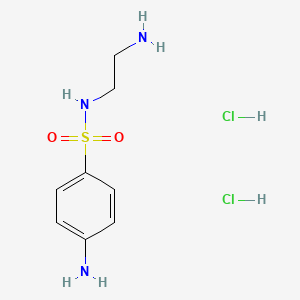
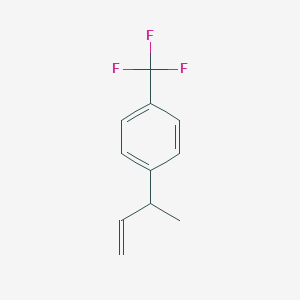
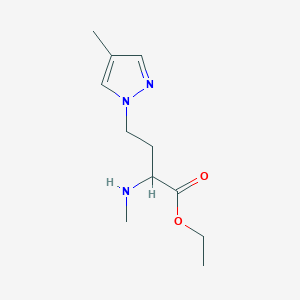
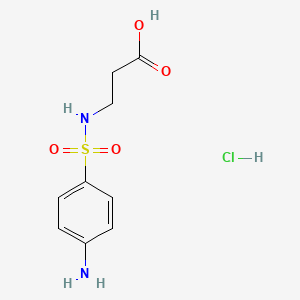
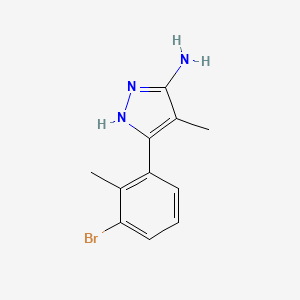
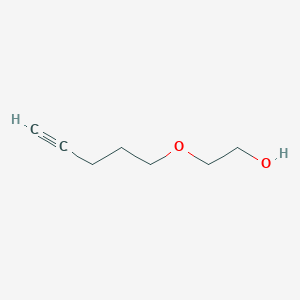
![7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B13551384.png)
